molecular formula C11H15ClFN B1472025 Cyclobutyl(2-fluorophenyl)methanamine hydrochloride CAS No. 1864062-22-5

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride

Cat. No.: B1472025
CAS No.: 1864062-22-5
M. Wt: 215.69 g/mol
InChI Key: ZCTVHJZSVDOMRK-UHFFFAOYSA-N
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Description

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride is a synthetic organic compound featuring a cyclobutane ring directly attached to a methanamine group, which is further substituted with a 2-fluorophenyl moiety. The hydrochloride salt enhances its stability and solubility for pharmaceutical and research applications.

Key structural attributes include:

  • Cyclobutyl group: A strained four-membered ring that influences steric and electronic properties.
  • 2-fluorophenyl group: Fluorine substitution at the ortho position modulates electronic effects (e.g., electron-withdrawing) and may enhance metabolic stability.
  • Hydrochloride salt: Improves crystallinity and handling properties.

Molecular analogs in the evidence (e.g., cyclopropyl or cyclopentyl derivatives) indicate a molecular weight range of 200–265 g/mol, with variations depending on substituents .

Properties

IUPAC Name

cyclobutyl-(2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8;/h1-2,6-8,11H,3-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTVHJZSVDOMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride, also known as (1-(2-fluorophenyl)cyclobutyl)methanamine hydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclobutyl ring substituted with a 2-fluorophenyl group and an amine functional group. The presence of the fluorine atom is noteworthy as it enhances lipophilicity and metabolic stability, making it a promising candidate in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl moiety increases binding affinity to receptors or enzymes, while the cyclobutyl ring contributes structural stability. The methanamine group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's overall activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits biological activities relevant to various therapeutic areas. However, detailed pharmacological studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityPotential inhibitors of cancer cell growth
Enzyme InhibitionModulation of specific signaling pathways
CytotoxicityEffects on cell viability in various cell lines

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth :
    • Research indicates that derivatives similar to this compound have shown significant inhibition of cancer cell lines, including osteosarcoma models. For instance, compounds in similar structural classes have demonstrated IC50 values in the low micromolar range against various cancer types .
  • Enzyme Interaction Studies :
    • Studies involving small molecules that inhibit the HIF-1 signaling pathway have shown that structural analogs exhibit varying degrees of inhibitory activity, with some compounds achieving IC50 values below 10 μM. This suggests that this compound may also possess similar inhibitory properties .
  • Cytotoxicity Assessments :
    • Evaluations conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines revealed that several compounds with similar structures did not significantly decrease cell viability at concentrations up to 10 μM, indicating a favorable safety profile .

Scientific Research Applications

Pharmaceutical Development

Cyclobutyl(2-fluorophenyl)methanamine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. The incorporation of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Preliminary studies suggest that this compound may exhibit biological activity relevant to several therapeutic areas, including:

  • Neuropharmacology : Potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
  • Oncology : Investigated for its role in targeting cancer cells through specific receptor interactions.

Further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential.

Biological Research Applications

In biological research, this compound serves as a model compound for studying the effects of cyclobutyl-containing compounds on biological systems. Its unique structural features allow researchers to investigate:

  • Receptor Binding Studies : Understanding how the compound interacts with various biological targets, including receptors and enzymes.
  • Metabolic Pathways : Exploring how the compound is metabolized within biological systems and its potential effects on metabolic processes.

Comparative Analysis with Related Compounds

Several structurally similar compounds can provide insights into the unique properties of this compound. The following table compares this compound with others in its class:

Compound Name Structural Features Unique Aspects
1-(2-Methylphenyl)cyclobutylamineMethyl substitutionMay exhibit different pharmacological properties due to the methyl group.
1-(4-Fluorophenyl)cyclobutylamineFluorine at para positionPotentially different receptor interactions compared to meta or ortho positions.
1-(2-Chlorophenyl)cyclobutylamineChlorine instead of fluorineDifferences in electronic properties affecting reactivity and binding.

These comparisons illustrate how variations in substituent groups can influence biological activity, selectivity, and pharmacokinetics.

Future Research Directions

Given the preliminary findings regarding this compound's potential applications, future research should focus on:

  • In-depth Pharmacological Studies : To better understand the compound’s mechanisms of action.
  • Toxicological Assessments : To evaluate safety profiles for potential therapeutic use.
  • Development of Derivatives : Exploring modifications to enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences References
(S)-Cyclobutyl(phenyl)methanamine hydrochloride C11H16ClN 197.71 Phenyl (no fluorine) Lacks fluorine; reduced electronic effects
(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride C10H13ClFN 201.67 Cyclopropyl ring, 2-fluorophenyl Smaller ring size; higher ring strain
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine hydrochloride C12H14Cl2FN 268.16 Cyclopentyl, 2-chloro-4-fluorophenyl Larger ring; additional chlorine substituent
2-Cyclobutyl-1-phenylethanamine hydrochloride C12H18ClN 211.73 Ethylamine chain, phenyl Extended chain alters pharmacokinetics
trans-[3-(difluoromethyl)cyclobutyl]methanamine hydrochloride C6H12ClF2N 183.62 Difluoromethyl on cyclobutyl Increased fluorination on cyclobutyl
(1-(2-(trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride C12H15ClF3N 265.71 Trifluoromethyl on phenyl Strong electron-withdrawing group

Preparation Methods

Cyclization

  • Objective: Formation of the cyclobutyl ring attached to the phenyl group.
  • Typical Approach: Starting from an appropriate alkyl halide or precursor, intramolecular cyclization is induced using strong bases or catalytic systems.
  • Reagents: Alkyl halides or precursors capable of cyclobutyl formation.
  • Conditions: Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from ambient to reflux depending on substrate reactivity.

Fluorination

  • Objective: Introduction of the fluorine atom at the 2-position of the phenyl ring.
  • Methods:
    • Direct electrophilic fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Use of pre-fluorinated phenyl precursors to incorporate the fluorine atom before cyclization.
  • Considerations: The position of fluorine affects electronic properties and biological activity; ortho-fluorination requires regioselective control.

Amination and Salt Formation

  • Objective: Formation of the methanamine group and conversion to the hydrochloride salt.
  • Typical Method:
    • Reduction of nitrile precursors (e.g., 1-(2-fluorophenyl)cyclobutane carbonitrile) via catalytic hydrogenation using palladium or nickel catalysts under hydrogen atmosphere.
    • Subsequent treatment of the free amine with hydrochloric acid (HCl) in ether or suitable solvent to form the hydrochloride salt.
  • Reaction Conditions:
    • Hydrogenation: Room temperature to mild heating, 12 hours typical reaction time.
    • Salt formation: 0°C to room temperature, ensuring complete conversion.

Representative Synthetic Route and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization Alkyl halide precursor, base, THF, reflux 70-80 Formation of cyclobutyl ring
Fluorination Selectfluor or NFSI, solvent, room temp 60-75 Ortho-selective fluorination
Nitrile Reduction H2, Pd/C or Ni-Si catalyst, RT, 12 h 75 Conversion to primary amine
Hydrochloride Salt Formation HCl in ether, 0°C to RT 85 Formation of stable salt

Purification and Characterization

Analytical Data Summary Table

Analytical Method Key Observations Purpose
^1H NMR Aromatic (δ 7.3–7.4), methylene (δ ~4.1), cyclobutyl (δ 1.8–2.5) Structural confirmation
Mass Spectrometry m/z 216 ([M+H]^+) Molecular weight confirmation
FT-IR N-H stretch (~3300 cm^-1), C-F stretch (~1220 cm^-1) Functional group identification
HPLC >95% purity Purity assessment

Notes on Scale-Up and Industrial Production

  • Industrial synthesis often employs automated reactors with continuous monitoring for temperature, pressure, and purity.
  • Quality control includes crystallization and drying steps to ensure consistent batch-to-batch purity.
  • Solvent choice and reaction optimization focus on minimizing impurities and maximizing yield.

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl(2-fluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves reductive amination between cyclobutyl ketone derivatives and 2-fluorobenzylamine precursors. For example:

Cyclobutane ring formation : Use [2 + 2] photocycloaddition or cyclopropane expansion with fluorinated substrates.

Amine coupling : React cyclobutyl carbonyl intermediates (e.g., cyclobutanecarboxylic acid) with 2-fluorophenylmethanamine under catalytic hydrogenation (H₂/Pd-C) or using sodium cyanoborohydride in acidic media .

Hydrochloride salt formation : Precipitate the free base with HCl gas in anhydrous ether or ethanol .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-reduction of intermediates.
  • Adjust pH during salt formation (target pH 2–3) to maximize yield .

Q. How can researchers validate the structural purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Key peaks include cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and aromatic fluorine-coupled signals (δ 7.0–7.5 ppm) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 224.1 (free base) and chloride adducts .
  • Elemental Analysis : Validate %C, %H, %N, and %Cl (deviation < 0.4% from theoretical) .

Q. How do steric and electronic effects of the cyclobutyl and 2-fluorophenyl groups influence the compound’s pharmacological activity?

Methodological Answer: Design comparative studies using analogs:

Steric analogs : Replace cyclobutyl with cyclopentyl or cyclohexyl to assess ring size impact.

Electronic analogs : Substitute 2-fluorophenyl with 2-chloro- or 2-methoxyphenyl groups.

Q. Experimental Design :

  • Conduct receptor-binding assays (e.g., serotonin/dopamine transporters) to measure IC₅₀.
  • Use molecular docking simulations (e.g., AutoDock Vina) to analyze ligand-receptor interactions.

Key Finding :
Cyclobutyl’s rigid conformation enhances binding affinity by reducing entropy loss, while the 2-fluoro group improves blood-brain barrier penetration via increased lipophilicity (logP ~2.1) .

Q. How can researchers resolve enantiomeric mixtures of this compound?

Methodological Answer: Use chiral resolution techniques:

Chiral HPLC : Employ a Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% diethylamine.

Diastereomeric salt formation : React racemic free base with (-)-di-p-toluoyl-D-tartaric acid in ethanol .

Q. Data Contradiction Analysis :

  • Literature reports conflicting enantioselectivity for similar amines (e.g., (S)-enantiomer shows 10-fold higher activity in some studies). Validate via circular dichroism (CD) and single-crystal X-ray diffraction .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer: Perform stability studies:

pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC.

Oxidative Stress : Expose to H₂O₂ (0.3%) or liver microsomes to identify vulnerable sites.

Q. Findings :

  • Degrades rapidly at pH >7 via deamination. Stabilize with lyophilization or citrate buffer (pH 4.5) .
  • Cyclobutyl ring remains intact under oxidative conditions, but the 2-fluorophenyl group may form hydroxylated metabolites .

Q. How can researchers correlate in vitro binding data with in vivo pharmacokinetics for this compound?

Methodological Answer: Use a tiered approach:

In vitro : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes).

In silico : Predict bioavailability via SwissADME or GastroPlus.

In vivo : Administer to rodents (IV/PO) and collect plasma for LC-MS/MS analysis.

Q. Key Parameters :

  • High plasma protein binding (~85%) may limit free drug concentration .
  • Moderate clearance (20 mL/min/kg) suggests hepatic metabolism dominates .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Some protocols report 60–70% yields , while others achieve >85% . Differences may stem from solvent purity (anhydrous vs. technical grade) or catalyst activation.
  • Enantiomer Activity : Conflicting reports on (R)- vs. (S)-enantiomer efficacy highlight the need for rigorous stereochemical validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 2
Cyclobutyl(2-fluorophenyl)methanamine hydrochloride

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